
1H-Pyrrol-1-amine, 2-methyl-5-(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrol-1-amine, 2-methyl-5-(2-methylphenyl)- is a heterocyclic compound that belongs to the pyrrole family Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrol-1-amine, 2-methyl-5-(2-methylphenyl)- can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalyst such as iron (III) chloride . Another method includes the use of bismuth nitrate pentahydrate as a catalyst for the reaction between amines and 2,5-dimethoxytetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents, as well as reaction temperatures and times, are crucial factors in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrol-1-amine, 2-methyl-5-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents on the pyrrole ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Aplicaciones Científicas De Investigación
1H-Pyrrol-1-amine, 2-methyl-5-(2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrol-1-amine, 2-methyl-5-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the nature of the derivative being studied .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrol-2-yl-methanol: Another pyrrole derivative with different substituents.
N-Methyl (1H-Pyrrol-2-yl)methanamine: A similar compound with a methyl group on the nitrogen atom.
Uniqueness
1H-Pyrrol-1-amine, 2-methyl-5-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
328239-63-0 |
|---|---|
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-methyl-5-(2-methylphenyl)pyrrol-1-amine |
InChI |
InChI=1S/C12H14N2/c1-9-5-3-4-6-11(9)12-8-7-10(2)14(12)13/h3-8H,13H2,1-2H3 |
Clave InChI |
JFRCYWLQPGRDIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=C(N2N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
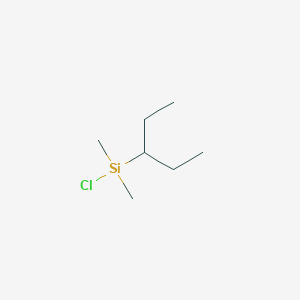
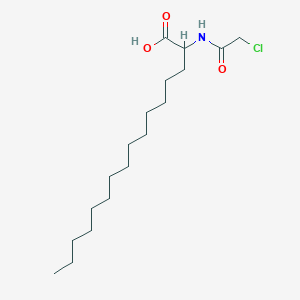
![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)

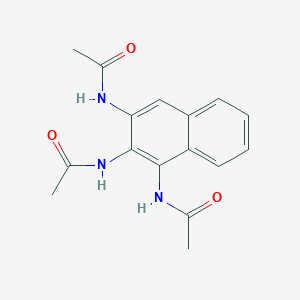
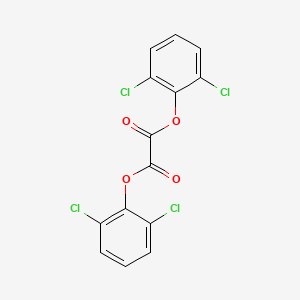
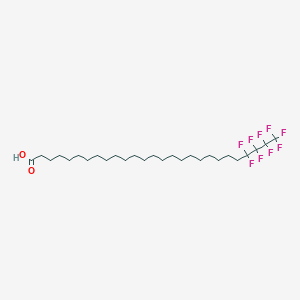


![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
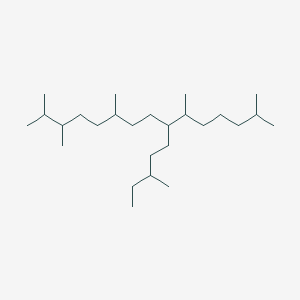
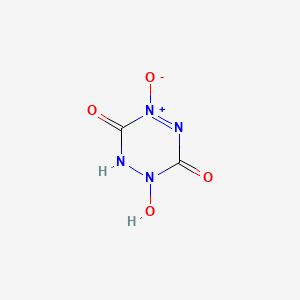
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)
